tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-acetyl-6-methylpyridine, is synthesized through a series of reactions involving the acetylation and methylation of pyridine derivatives.
Carbamate Formation: The pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or further reducing it to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of 5-acetyl-6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-(hydroxymethyl)-6-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor functions. The pyridine ring may engage in π-π stacking interactions or hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate
- tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]urea
- tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]thiocarbamate
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of both acetyl and methyl groups on the pyridine ring, along with the tert-butyl carbamate moiety, provides a distinct chemical profile that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its versatile reactivity and potential for modification make it a valuable compound in multiple fields.
Properties
IUPAC Name |
tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-12(10(2)17)7-6-11(16-9)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLMXAGMXNQEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423030-99-2 | |
Record name | tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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